molecular formula C20H16FN3OS2 B3412472 6-(4-fluorophenyl)-3-methyl-N-[2-(methylsulfanyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 932996-15-1

6-(4-fluorophenyl)-3-methyl-N-[2-(methylsulfanyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3412472
CAS No.: 932996-15-1
M. Wt: 397.5 g/mol
InChI Key: CFQBLPOTHANRMO-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-methyl-N-[2-(methylsulfanyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-3-methyl-N-[2-(methylsulfanyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the fluorophenyl or methylsulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

6-(4-fluorophenyl)-3-methyl-N-[2-(methylsulfanyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-fluorophenyl)-3-methyl-N-[2-(methylsulfanyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of fluorophenyl and methylsulfanyl groups contributes to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-(2-methylsulfanylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS2/c1-12-18(19(25)22-15-5-3-4-6-17(15)26-2)27-20-23-16(11-24(12)20)13-7-9-14(21)10-8-13/h3-11H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQBLPOTHANRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-fluorophenyl)-3-methyl-N-[2-(methylsulfanyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
6-(4-fluorophenyl)-3-methyl-N-[2-(methylsulfanyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
6-(4-fluorophenyl)-3-methyl-N-[2-(methylsulfanyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 4
6-(4-fluorophenyl)-3-methyl-N-[2-(methylsulfanyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 5
6-(4-fluorophenyl)-3-methyl-N-[2-(methylsulfanyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 6
6-(4-fluorophenyl)-3-methyl-N-[2-(methylsulfanyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

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